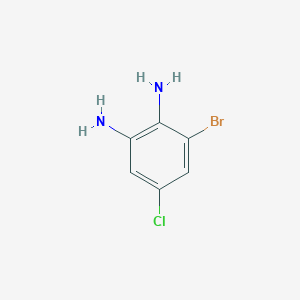

3-Bromo-5-chlorobenzene-1,2-diamine

Description

The Significance of Aromatic Diamines in Organic Synthesis and Materials Science

Aromatic diamines, including the parent compound o-phenylenediamine (B120857), are fundamental building blocks in the synthesis of a wide array of organic molecules and materials. wikipedia.org Their ability to undergo condensation reactions with various electrophiles makes them invaluable precursors to heterocyclic compounds such as benzimidazoles, quinoxalines, and phenazines. wikipedia.org These heterocyclic systems are prevalent in pharmaceuticals, agrochemicals, and dyes. ncert.nic.in In materials science, aromatic diamines are utilized as monomers for the production of high-performance polymers, including polyimides and polyamides, which are known for their exceptional thermal stability and mechanical strength.

Impact of Halogen Substituents on Benzene-1,2-diamine Reactivity and Derived Functionality

The introduction of halogen substituents, such as bromine and chlorine, onto the benzene-1,2-diamine framework significantly influences the molecule's reactivity and the properties of its derivatives. Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect. aakash.ac.instackexchange.com However, they are also ortho, para-directing because of the resonance effect where their lone pairs of electrons can be donated to the aromatic ring. aakash.ac.inlibretexts.org This dual nature allows for controlled and selective chemical transformations. scientificupdate.com The presence of halogens can also enhance the biological activity of the resulting compounds and can serve as handles for further functionalization through cross-coupling reactions.

Research Trajectories and Academic Importance of 3-Bromo-5-chlorobenzene-1,2-diamine

3-Bromo-5-chlorobenzene-1,2-diamine, a disubstituted halogenated ortho-phenylenediamine, has garnered attention as a versatile intermediate in synthetic organic chemistry. bldpharm.comchemshuttle.com Its specific substitution pattern offers unique reactivity and potential for creating complex molecular architectures. Research involving this compound often focuses on its use in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. abmole.comnih.gov The presence of two different halogens provides opportunities for selective and sequential reactions, making it a valuable tool for combinatorial chemistry and the development of new functional materials.

Physicochemical Properties of 3-Bromo-5-chlorobenzene-1,2-diamine

| Property | Value |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| Appearance | Solid |

| Melting Point | 57-60 °C |

| CAS Number | 16429-44-0 |

Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem nih.gov.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry | Available |

| HPLC | Available |

Detailed spectroscopic data can be obtained from suppliers such as BLDpharm. bldpharm.com

Synthetic Routes

The synthesis of ortho-phenylenediamines can be achieved through various methods, most commonly involving the reduction of the corresponding ortho-nitroanilines. orgsyn.org For instance, the reduction can be carried out using reagents like tin and hydrochloric acid, stannous chloride and hydrochloric acid, or through catalytic hydrogenation. orgsyn.org The synthesis of 1-bromo-3,5-dichlorobenzene (B43179), a related compound, involves a multi-step process starting from acetanilide, followed by chlorination, deacetylation, bromination, and elimination of the amino group. google.com

Properties

IUPAC Name |

3-bromo-5-chlorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFHJBJOPRLHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500862-39-5 | |

| Record name | 3-bromo-5-chlorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Chlorobenzene 1,2 Diamine and Analogs

Precursor Synthesis and Transformation Strategies

The synthesis of 3-Bromo-5-chlorobenzene-1,2-diamine typically involves the manipulation of functional groups on a pre-existing benzene (B151609) ring. Key strategies include the reduction of nitro groups and the selective introduction of halogens.

Reduction of Halogenated Nitroanilines to Diamines

A common and effective approach to forming the 1,2-diamine moiety is the reduction of a corresponding nitroaniline precursor. The choice of reducing agent and reaction conditions is critical to ensure high yields and chemoselectivity, particularly in the presence of sensitive halogen substituents.

Stannous chloride (tin(II) chloride) is a classical and widely used reagent for the reduction of aromatic nitro compounds to their corresponding anilines. acsgcipr.org The dihydrate form, SnCl₂·2H₂O, is often employed in alcoholic solvents, sometimes with the addition of a strong acid like hydrochloric acid. acsgcipr.orgsemanticscholar.org This method is valued for its mild conditions and tolerance of various functional groups, including halogens. semanticscholar.org

For instance, the reduction of 4-bromo-2-methyl-6-nitro-phenylamine to 5-bromo-3-methylbenzene-1,2-diamine (B1270904) has been successfully achieved using stannous chloride dihydrate in ethanol (B145695) at reflux. The general procedure involves heating the nitroaniline with an excess of SnCl₂·2H₂O, followed by workup to remove tin residues, often by precipitation of tin hydroxides under basic conditions. scispace.com While effective, this method can generate significant tin-containing byproducts, which may require careful purification steps to remove from the final product. acsgcipr.org The use of ultrasound has been explored to accelerate these reductions and improve yields. scispace.com

| Precursor | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-2-methyl-6-nitro-phenylamine | 5-Bromo-3-methylbenzene-1,2-diamine | SnCl₂·2H₂O, Ethanol, Reflux | 59% | |

| 4-Benzyloxy-3-chloronitrobenzene | 4-Benzyloxy-3-chloroaniline | SnCl₂·2H₂O, Ethanol, 70°C | High | semanticscholar.org |

| 4-Nitroindazoles | 4-Aminoindazoles | Anhydrous SnCl₂, Various Alcohols | - | researchgate.net |

Catalytic hydrogenation presents a cleaner alternative to stoichiometric reducing agents, generating water as the primary byproduct. researchgate.net This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere. researchgate.netniscpr.res.in The selective hydrogenation of halogenated nitroaromatics is a significant challenge, as the carbon-halogen bond can undergo hydrogenolysis, leading to dehalogenated byproducts. researchgate.netacs.org

The choice of catalyst, solvent, temperature, and hydrogen pressure are all crucial parameters for achieving high chemoselectivity. researchgate.net For example, the catalytic reduction of 1-iodo-4-nitrobenzene (B147127) to 4-iodoaniline (B139537) has been studied extensively to optimize conditions for preserving the sensitive carbon-iodine bond. researchgate.netacs.org While generally efficient for many nitro compounds, the risk of creating unstable hydroxylamine (B1172632) intermediates, which can decompose exothermically, necessitates careful process control, especially on a larger scale. mt.com

| Parameter | Importance | Example |

|---|---|---|

| Catalyst | Determines activity and selectivity. | 5% Pd/C is commonly used for nitro group reduction. niscpr.res.in |

| Solvent | Can influence catalyst performance and substrate solubility. | Methanol and dimethylformamide are common solvents. niscpr.res.in |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase dehalogenation. | Reactions are often run at moderate temperatures (e.g., 313-433 K). niscpr.res.in |

| Hydrogen Pressure | Impacts reaction rate and can influence selectivity. | - |

Selective Halogenation of Substituted Benzene-1,2-diamines

An alternative synthetic strategy involves the direct halogenation of a substituted benzene-1,2-diamine. This approach requires careful control of the reaction conditions to achieve the desired regioselectivity.

The introduction of halogen atoms onto an aromatic ring is governed by the directing effects of the substituents already present. In the case of benzene-1,2-diamine, the two amino groups are strongly activating and ortho-, para-directing. youtube.com This high degree of activation can lead to multiple halogenations if the reaction is not carefully controlled. youtube.com

Electrophilic aromatic substitution is the primary mechanism for halogenation. masterorganicchemistry.com For bromination and chlorination, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is typically used to polarize the halogen molecule, making it a more potent electrophile. studymind.co.ukchemguide.co.uk The regiochemical outcome of the halogenation will depend on the steric and electronic effects of the existing substituents on the benzene-1,2-diamine. For example, in a substituted benzene-1,2-diamine, the incoming halogen will be directed to the positions activated by the amino groups and influenced by any other groups present.

Multi-Step Synthesis Pathways Leading to 3-Bromo-5-chlorobenzene-1,2-diamine

The synthesis of 3-Bromo-5-chlorobenzene-1,2-diamine likely involves a multi-step sequence, combining the strategies mentioned above. A plausible route could start with a commercially available dichlorobenzene or a related compound. For instance, a process for preparing 1-bromo-3,5-dichlorobenzene (B43179) has been patented, which involves the chlorination and subsequent bromination of acetanilide, followed by deacetylation. google.com

Starting from a precursor like 3,5-dichloroaniline, a potential pathway to 3-Bromo-5-chlorobenzene-1,2-diamine would involve the following conceptual steps:

Nitration: Introduction of a nitro group, likely directed by the existing substituents.

Bromination: Selective introduction of a bromine atom. The regioselectivity would be crucial at this stage.

Reduction: Conversion of the nitro group to an amino group to form the final diamine product.

Exploration of Green Chemistry Protocols in Halogenated Diamine Synthesis

A significant green strategy involves the catalytic hydrogenation of halogenated dinitroaromatics, which are common precursors to diamines. The chemoselective reduction of the two nitro groups in the presence of halogen substituents is a key challenge. Researchers have been exploring various heterogeneous catalysts to achieve high yields and selectivity under mild reaction conditions.

Recent studies have highlighted the potential of bimetallic catalysts, such as a cerium-promoted nickel-based composite, for the hydrogenation of nitroarenes. nih.gov While not specifically detailed for 3-bromo-5-chloro-1,3-dinitrobenzene, this approach offers a promising avenue for the clean synthesis of the corresponding diamine by avoiding the use of more toxic heavy metal catalysts. nih.gov The use of a solid-supported catalyst also simplifies product purification and allows for catalyst recycling, further enhancing the green credentials of the process. nih.gov

Another innovative approach is the use of biocatalysts. A heterogeneous biocatalyst, created by immobilizing a NiFe hydrogenase on carbon black, has been shown to be highly effective for the selective reduction of nitro groups in various aromatic compounds, including those with multiple nitro groups. nih.gov This method operates at atmospheric pressure and circumvents the need for co-catalysts or cofactors, presenting a highly atom-efficient and environmentally friendly pathway to amines. nih.gov Although specific data for halogenated dinitrobenzenes is not provided, the broad substrate scope suggests potential applicability. nih.gov

Catalytic transfer hydrogenation represents another pillar of green synthesis for this class of compounds. This technique utilizes hydrogen donors that are often safer and easier to handle than gaseous hydrogen. Biomass-derived sources, such as carbohydrates and lignin, have been successfully employed as hydrogen donors in the presence of transition metal catalysts for the reduction of various functional groups. bldpharm.com This method is still in development for complex halogenated systems but offers a compelling vision for a truly sustainable synthetic route.

While detailed research findings and specific data tables for the green synthesis of 3-Bromo-5-chlorobenzene-1,2-diamine are not extensively documented in publicly available literature, the general principles and methodologies explored for analogous compounds provide a strong foundation for future research and development in this area. The table below summarizes the types of green chemistry protocols that are being explored for the synthesis of aromatic diamines and their derivatives.

Interactive Data Table: Green Chemistry Approaches for Aromatic Diamine Synthesis Analogs

| Catalytic System/Method | Substrate Type | Green Aspect(s) | Potential Applicability to Halogenated Diamines |

| Cerium-promoted Nickel Composite | Nitroarenes | Avoids toxic heavy metals, catalyst recyclability | High, pending specific studies on halogenated substrates |

| Immobilized NiFe Hydrogenase | Aromatic Nitro Compounds | Biocatalysis, atom-efficient, mild conditions | High, based on broad substrate scope |

| Catalytic Transfer Hydrogenation | Alkenes, Carbonyls | Use of biomass-derived hydrogen donors, safer reagents | Moderate, requires further development for this substrate class |

| Boric Acid/Glycerol in Water | o-Phenylenediamines (for derivatives) | Use of water as a solvent, green catalysts | High, demonstrates feasibility of aqueous synthesis |

Chemical Reactivity and Derivatization Pathways of 3 Bromo 5 Chlorobenzene 1,2 Diamine

Cyclocondensation Reactions for Heterocyclic Scaffolds

The primary reactivity pathway for 3-Bromo-5-chlorobenzene-1,2-diamine involves cyclocondensation, where the two amino groups react with a bifunctional electrophile to form a new heterocyclic ring fused to the benzene (B151609) nucleus. This approach is a cornerstone for synthesizing a variety of important scaffolds, including benzimidazoles, benzotriazoles, and quinoxalines.

Benzimidazoles are a prominent class of heterocyclic compounds formed by the fusion of benzene and imidazole (B134444) rings. nih.govnih.gov The condensation of ortho-phenylenediamines, such as 3-Bromo-5-chlorobenzene-1,2-diamine, with carbonyl compounds is one of the most efficient and direct methods for constructing the benzimidazole (B57391) core. nih.gov This reaction can be initiated with either aldehydes and ketones or carboxylic acids and their derivatives.

The reaction of 3-Bromo-5-chlorobenzene-1,2-diamine with various aldehydes and ketones provides access to a wide array of 2-substituted and 1,2-disubstituted 5-bromo-7-chlorobenzimidazoles. The general synthesis involves the condensation of the diamine with a suitable aldehyde or ketone, often facilitated by a catalyst to improve reaction rates and yields. researchgate.netnih.gov A multitude of catalysts have been developed for this transformation, ranging from nanomaterials to simple, eco-friendly salts. nih.govnih.gov For instance, catalysts like ZnO nanoparticles, nano-Fe2O3, and simple ammonium (B1175870) chloride have proven effective. nih.govnih.govnih.gov The reaction is versatile, accommodating a broad scope of aromatic and aliphatic aldehydes under various conditions, including solvent-free and microwave-assisted protocols. researchgate.netnih.gov

Table 1: Selected Catalysts for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes This table presents examples of catalytic systems applicable to the synthesis of benzimidazoles from o-phenylenediamines and aldehydes.

| Catalyst System | Reaction Conditions | Key Features | Source(s) |

| Au/TiO₂ | CHCl₃:MeOH, ambient temperature | High selectivity for 2-substituted benzimidazoles, reusable catalyst. mdpi.com | mdpi.com |

| Er(OTf)₃ | Solvent-free, 2-5 min | Eco-friendly, controls selectivity between mono- and di-condensation products. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

| Ammonium Chloride (NH₄Cl) | CHCl₃ or Ethanol (B145695), RT to 80-90 °C | Inexpensive, environmentally benign, good yields. nih.govnih.gov | nih.govnih.gov |

| ZnO-NPs | Ball-milling, solvent-free | Short reaction times, high efficiency, scalable. nih.gov | nih.gov |

| p-Toluenesulfonic acid | Grinding, solvent-free | Simple product isolation, mild conditions. nih.gov | nih.gov |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Microwave irradiation | High yields, easy work-up. researchgate.net | researchgate.net |

An alternative and widely used route to 2-substituted benzimidazoles involves the condensation of the ortho-diamine with carboxylic acids or their functional derivatives, such as esters, acid chlorides, or amides. nih.gov For example, the reaction of an o-phenylenediamine (B120857) with p-amino benzoic acid has been used to synthesize 2-aminophenyl-benzimidazole. researchgate.net Similarly, other carboxylic acids like ibuprofen (B1674241) have been condensed with o-phenylenediamine in the presence of dilute hydrochloric acid. nih.gov This method, known as the Phillips condensation, typically requires heating, often in the presence of an acid catalyst like polyphosphoric acid or HCl, to drive the dehydration and subsequent cyclization. researchgate.net The reaction with carboxylic acid derivatives like N-aryl-2-chloroacetamides can also be employed to generate functionalized benzimidazoles. nih.gov

The mechanism of benzimidazole formation from an o-phenylenediamine and an aldehyde generally proceeds through the initial formation of a Schiff base (imine) intermediate by the reaction of one amino group with the aldehyde carbonyl. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon, leading to a dihydrobenzimidazole intermediate. The final step is the aromatization to the benzimidazole product, which typically occurs via oxidation. nih.gov

Catalysts play a crucial role in both promoting the reaction and controlling its selectivity. beilstein-journals.org For example, when reacting with aldehydes, both 2-substituted and 1,2-disubstituted benzimidazoles can be formed. nih.govbeilstein-journals.org Lewis acid catalysts, such as Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), can activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the diamine. nih.govbeilstein-journals.org This activation can facilitate the formation of a bis-imine intermediate, which then cyclizes to the 1,2-disubstituted benzimidazole. beilstein-journals.org In the absence of such a catalyst, the formation of the 2-substituted (mono-condensation) product is often preferred. nih.gov Heterogeneous catalysts like gold nanoparticles supported on titanium dioxide (Au/TiO₂) are proposed to work by activating the imine intermediate, facilitating the cyclization process on the nanoparticle surface before the product is released. mdpi.com

The synthesis of a benzotriazole (B28993) ring from an ortho-phenylenediamine is a classic transformation that involves diazotization of one of the amino groups, followed by an intramolecular cyclization. slideshare.net To prepare the corresponding 5-bromo-7-chlorobenzotriazole, 3-Bromo-5-chlorobenzene-1,2-diamine would be treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid like acetic acid or hydrochloric acid. slideshare.net The reaction first forms a diazonium salt at one of the amino groups. This highly reactive intermediate is not isolated but immediately undergoes an intramolecular electrophilic attack on the adjacent amino group, closing the five-membered triazole ring and yielding the stable benzotriazole product after deprotonation. slideshare.net Benzotriazole and its derivatives are an important class of compounds with various applications. nih.gov

Quinoxalines, or benzopyrazines, are another important class of N-heterocycles readily accessible from 3-Bromo-5-chlorobenzene-1,2-diamine. The most classic and widely employed method for quinoxaline (B1680401) synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pub Reacting 3-Bromo-5-chlorobenzene-1,2-diamine with 1,2-dicarbonyls such as glyoxal, benzil, or 1,4-dibromo-2,3-butanedione (B1217914) would yield the corresponding 6-bromo-8-chloro-substituted quinoxaline derivatives. sapub.org

The reaction is generally straightforward and can be performed under various conditions, from room temperature to elevated temperatures, and is often catalyzed by acids or metal salts. sapub.orgnih.gov A wide range of catalysts have been reported to improve the efficiency of this condensation, including CuSO₄·5H₂O, iodine, Ni-nanoparticles, and montmorillonite (B579905) K-10 clay. sapub.orgnih.gov The versatility of this reaction allows for the synthesis of a broad library of quinoxaline derivatives by simply varying the 1,2-dicarbonyl component. nih.gov

Oxidative Condensation to Diaminophenazine Building Blocks

The oxidative condensation of o-phenylenediamines is a fundamental route to producing phenazine (B1670421) derivatives. In the case of 3-Bromo-5-chlorobenzene-1,2-diamine, this reaction pathway leads to the formation of diaminophenazine structures, which are valuable building blocks in medicinal chemistry and materials science.

Controlling Byproduct Formation in Aqueous Conditions

The reaction of 3-Bromo-5-chlorobenzene-1,2-diamine in aqueous environments to form diaminophenazines requires careful control to minimize the formation of undesired byproducts. The reaction with nitrous acid, prepared in situ from sodium nitrite and a strong acid like hydrochloric acid, is a common method for diazotization. However, if the temperature is not strictly maintained between 273-278 K, the resulting diazonium salt can decompose to form phenol (B47542) derivatives. Furthermore, the reaction of aliphatic primary amines with nitrous acid can lead to a mixture of alcohols, alkenes, and alkyl halides, highlighting the importance of substrate-specific reaction conditions. learncbse.in

Cross-Coupling Reactions Involving Aryl Halides

The presence of both bromo and chloro substituents on the aromatic ring of 3-Bromo-5-chlorobenzene-1,2-diamine makes it an excellent candidate for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. science.gov In the context of 3-Bromo-5-chlorobenzene-1,2-diamine, these reactions allow for the selective functionalization of the aryl halide positions. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve regioselective coupling. For instance, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for sequential couplings where the bromine is substituted first, followed by a subsequent reaction at the chlorine position under more forcing conditions.

Challenges in these reactions can include the potential for the amino groups to coordinate with the palladium catalyst, which can hinder the catalytic cycle. nih.gov However, the use of appropriate ligands, such as bulky biarylmonophosphines (e.g., XPhos, RuPhos, BrettPhos), can mitigate these issues and facilitate efficient coupling. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. For example, a study on 3-halo-2-aminopyridines demonstrated that the use of specific palladacycle precatalysts in combination with LiHMDS as a base in THF at 65°C was effective for C,N-cross coupling. nih.gov

| Reaction Type | Catalyst/Ligand | Key Features |

| Suzuki Coupling | Palladium complexes | Forms C-C bonds with boronic acids. |

| Stille Coupling | Palladium complexes | Forms C-C bonds with organotin compounds. |

| Sonogashira Coupling | Palladium/Copper complexes | Forms C-C bonds with terminal alkynes. |

| Buchwald-Hartwig Amination | Palladium/Phosphine (B1218219) ligands | Forms C-N bonds with amines. |

Nucleophilic Substitution Reactions of Halogenated Aromatic Rings

The halogen atoms on the benzene ring of 3-Bromo-5-chlorobenzene-1,2-diamine are subject to nucleophilic substitution, although aryl halides are generally less reactive towards nucleophiles than alkyl halides. learncbse.inncert.nic.in The rate of these reactions is influenced by the nature of the nucleophile and the presence of activating or deactivating groups on the aromatic ring. The amino groups in 3-Bromo-5-chlorobenzene-1,2-diamine are activating groups, which can facilitate nucleophilic attack.

The process of cleaving the carbon-halogen bond with ammonia (B1221849), known as ammonolysis, is a classic example of a nucleophilic substitution reaction. ncert.nic.in However, this method often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. ncert.nic.in To favor the formation of the primary amine, a large excess of ammonia is typically used. ncert.nic.in The reactivity of the halides in this context follows the order RI > RBr > RCl. ncert.nic.in

Influence of Halogen Substituents on Reaction Directivity and Rate

The bromo and chloro substituents on the aromatic ring of 3-Bromo-5-chlorobenzene-1,2-diamine exert a significant influence on the directivity and rate of its chemical reactions.

Advanced Materials Science Applications of 3 Bromo 5 Chlorobenzene 1,2 Diamine Derivatives

Precursors for Polymeric Materials Synthesis

The presence of two primary amine functionalities makes 3-Bromo-5-chlorobenzene-1,2-diamine an ideal monomer for polymerization reactions, leading to the formation of high-performance polymers such as polyimides. The halogen substituents play a crucial role in modulating the properties of the resulting polymers.

Development of Polyimides and Related High-Performance Polymers

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides from diamine precursors like 3-Bromo-5-chlorobenzene-1,2-diamine typically follows a two-step polycondensation process. This involves the reaction of the diamine with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide through thermal or chemical means. vt.edu

The incorporation of the bromo and chloro substituents from the 3-Bromo-5-chlorobenzene-1,2-diamine monomer into the polyimide backbone has a significant impact on the polymer's properties. The presence of these bulky halogen atoms can disrupt chain packing, leading to increased solubility of the polyimide in organic solvents. This enhanced solubility is a desirable trait for processing and fabrication of polyimide films and coatings. nih.gov

Furthermore, the halogen atoms influence the thermal properties of the polyimides. While aromatic polyimides are generally known for their high glass transition temperatures (Tg), the introduction of halogen atoms can modulate this property. The specific effect depends on the nature and position of the halogen. For instance, polyimides containing halogen-disubstituted groups may exhibit slightly lower onset temperatures for weight loss compared to their non-halogenated counterparts.

Below is a representative table illustrating the potential thermal properties of polyimides derived from halogenated diamines, based on general trends observed in related systems.

| Dianhydride Monomer | Halogenated Diamine | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 10% weight loss) (°C) |

| Pyromellitic dianhydride (PMDA) | 3-Bromo-5-chlorobenzene-1,2-diamine (hypothetical) | 250 - 300 | 450 - 500 |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | 3-Bromo-5-chlorobenzene-1,2-diamine (hypothetical) | 230 - 280 | 430 - 480 |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | 3-Bromo-5-chlorobenzene-1,2-diamine (hypothetical) | 260 - 310 | 460 - 510 |

Note: The data in this table are hypothetical and serve as illustrative examples based on known structure-property relationships in polyimides derived from analogous halogenated diamines. Specific values for polyimides from 3-Bromo-5-chlorobenzene-1,2-diamine would require experimental verification.

Building Blocks for Functional Organic Molecules with Tailored Properties

The unique electronic and structural features of 3-Bromo-5-chlorobenzene-1,2-diamine make it a valuable synthon for the construction of a variety of functional organic molecules. The vicinal diamine moiety is a precursor to heterocyclic systems, while the halogen atoms provide sites for further chemical modification through cross-coupling reactions, allowing for the fine-tuning of molecular properties.

An important class of molecules synthesized from precursors like 3-Bromo-5-chlorobenzene-1,2-diamine are bioactive heterocycles. The synthesis of complex heterocyclic structures is often facilitated by the use of such pre-functionalized building blocks. researchgate.net While direct synthesis of specific bioactive molecules from 3-Bromo-5-chlorobenzene-1,2-diamine is an area of ongoing research, the potential for its use in the creation of novel pharmaceutical and agrochemical compounds is significant.

Design and Fabrication of Luminescent Materials

Derivatives of 3-Bromo-5-chlorobenzene-1,2-diamine have shown considerable promise in the field of luminescent materials. The condensation of the diamine moiety with dicarbonyl compounds leads to the formation of phenazine-based scaffolds, which can exhibit strong fluorescence.

Engineering Fluorescent Diaminophenazine Scaffolds

A scalable and efficient one-pot synthesis for fluorescent 7,8-dihalo-2,3-diaminophenazines has been developed, starting from the oxidative condensation of 4,5-dihalo-1,2-diaminobenzenes, which are structural analogs of 3-Bromo-5-chlorobenzene-1,2-diamine. nih.gov This synthetic route can be adapted to utilize 3-Bromo-5-chlorobenzene-1,2-diamine to produce 7-bromo-8-chloro-2,3-diaminophenazine. These diaminophenazines are attractive intermediates for creating more complex polyfunctional phenazines and extended polyheteroacenes with interesting photophysical properties. nih.gov

Structure-Luminescence Relationships in Derived Fluorophores

The luminescent properties of diaminophenazine derivatives are highly dependent on their molecular structure. Research on related halogenated diaminophenazines has shown that these compounds can be highly luminescent, with fluorescence quantum yields reaching up to 80% in ethanol (B145695) for more rigid structures. nih.gov The rigidity of the molecular framework is a key factor in enhancing fluorescence, as it minimizes non-radiative decay pathways.

The presence and nature of the halogen substituents also play a role in the photophysical properties. While a detailed structure-luminescence relationship for derivatives of 3-Bromo-5-chlorobenzene-1,2-diamine is yet to be fully elucidated, studies on similar halogenated phenazines provide valuable insights. For instance, the type of halogen can influence the emission wavelength and quantum yield. nih.gov

The following table presents potential photophysical properties of a diaminophenazine derived from 3-Bromo-5-chlorobenzene-1,2-diamine, based on data from closely related compounds.

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| 7-Bromo-8-chloro-2,3-diaminophenazine (hypothetical) | Ethanol | ~450 | ~520 | 60 - 80 |

| 7-Bromo-8-chloro-2,3-diaminophenazine (hypothetical) | Dichloromethane | ~455 | ~525 | 50 - 70 |

Note: The data in this table are hypothetical and serve as illustrative examples based on the properties of analogous halogenated diaminophenazines. nih.gov Specific values for the derivative of 3-Bromo-5-chlorobenzene-1,2-diamine would require experimental measurement.

Coordination Chemistry and Catalytic Roles

3-Bromo-5-chlorobenzene-1,2-diamine as a Ligand in Transition Metal Complexes

3-Bromo-5-chlorobenzene-1,2-diamine serves as a bidentate ligand, capable of coordinating with transition metals through its two amino groups. The presence of halogen substituents (bromo and chloro) on the benzene (B151609) ring significantly influences the electronic and steric properties of the resulting metal complexes.

The synthesis of metal complexes involving 3-Bromo-5-chlorobenzene-1,2-diamine typically involves the reaction of the diamine with a suitable metal salt in an appropriate solvent. For instance, the reaction of a related compound, 3-bromo-5-chloro-salicylaldehyde, with zinc(II) salts in the presence of N-donor co-ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, results in the formation of neutral zinc(II) complexes. rsc.org The resulting coordination compounds can be characterized by various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures. rsc.org

For example, the synthesis of mercury(II) complexes with N-donor ligands has been documented, where the final structure, ranging from monomers to coordination polymers, is determined by the steric requirements of the ligands. acs.orgnih.gov While not directly involving 3-Bromo-5-chlorobenzene-1,2-diamine, this research highlights the principles of how diamine-type ligands coordinate to metal centers and how their structure influences the final complex. acs.orgnih.gov

The electronic and steric effects of ligands are crucial in determining the connectivity and final arrangement of a coordination complex around a metal center. acs.orgnih.gov Halogen atoms, being electron-withdrawing, can influence the electron density on the diamine's nitrogen atoms, thereby affecting the strength of the metal-ligand bond. The position and size of the bromo and chloro substituents also introduce steric hindrance, which can dictate the geometry of the complex and the coordination number of the metal. acs.orgnih.gov

In general, halogen ligands are considered weak field ligands and good σ- and π-donors. alfa-chemistry.com The presence of halogens on the aromatic ring of the diamine ligand can modulate the electronic properties of the metal center, which is a key factor in catalysis. psu.edu The steric bulk of the halogens can also influence the accessibility of the metal center to substrates, thereby affecting catalytic activity and selectivity.

Catalytic Applications in Organic Transformations

Complexes containing ligands similar to 3-Bromo-5-chlorobenzene-1,2-diamine have shown promise in various catalytic organic reactions. The electronic and steric tuning afforded by the halogen substituents can be leveraged to enhance catalytic performance.

Transition metal complexes, particularly those of ruthenium, are active catalysts for the transfer hydrogenation of ketones to alcohols. nih.govexaly.com The process typically uses a simple alcohol like 2-propanol as the hydrogen source. While direct studies using 3-Bromo-5-chlorobenzene-1,2-diamine complexes are not prevalent in the searched literature, the principles of transfer hydrogenation catalysis are well-established. Cobalt(III) complexes with imino-N-heterocyclic carbene ligands have been successfully used for the catalytic transfer hydrogenation of a variety of ketones, achieving high conversions. nih.gov The electronic nature of substituents on the ketone has been shown to influence the reaction efficiency, with electron-withdrawing groups on the aromatic ring of the ketone generally leading to better results. nih.gov This suggests that the electronic properties of the ligand on the metal catalyst are also a critical factor.

A proposed mechanism for transfer hydrogenation involves the formation of a metal hydride intermediate, which then transfers a hydride to the ketone's carbonyl carbon. nih.gov The electronic properties of the diamine ligand would influence the stability and reactivity of this key intermediate.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. uwindsor.ca These reactions are crucial in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The ligand plays a critical role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.

While specific examples utilizing 3-Bromo-5-chlorobenzene-1,2-diamine as a ligand in C-N coupling are not detailed in the provided search results, related diaminopyridines have been used. nih.gov The challenge in using substrates with a free amino group is the potential for catalyst inhibition through coordination. nih.gov However, the use of specialized phosphine (B1218219) co-ligands has enabled successful C-N coupling reactions of unprotected 3-halo-2-aminopyridines. nih.gov This indicates that with the right catalytic system, diamine-containing molecules can be effectively used in such transformations. The electronic nature of the halogen substituents on the 3-Bromo-5-chlorobenzene-1,2-diamine ligand would be expected to modulate the reactivity of the palladium catalyst.

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of catalytically active sites into the MOF structure is a growing area of research. Halogenated compounds are used as ligands to construct MOFs for various applications, including catalysis. alfa-chemistry.com

While there is no specific mention in the search results of 3-Bromo-5-chlorobenzene-1,2-diamine being used to construct MOFs, the principle of using functionalized organic linkers to create catalytic MOFs is well-established. The diamine functionality could serve as a coordination site for catalytically active metal ions, and the bromo and chloro groups could be used to further modify the properties of the MOF or as synthetic handles for post-synthetic modification.

Spectroscopic and Analytical Characterization of 3 Bromo 5 Chlorobenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-Bromo-5-chlorobenzene-1,2-diamine, ¹H and ¹³C NMR are crucial for confirming the arrangement of substituents on the benzene (B151609) ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for confirming the elemental formula of 3-Bromo-5-chlorobenzene-1,2-diamine (C₆H₆BrClN₂). The calculated exact mass is 219.9403 Da. nih.gov An experimental HRMS measurement within a narrow tolerance (typically <5 ppm) of this value would provide unambiguous confirmation of the molecular formula.

The standard mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ peak cluster due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a distinctive pattern of peaks at M, M+2, and M+4, with relative intensities that are indicative of the presence of one bromine and one chlorine atom. Common fragmentation pathways for halogenated aromatic amines in MS involve the loss of the halogen atoms or amine groups. acs.orgnih.gov

Table 2: Expected Isotopic Distribution for the Molecular Ion of 3-Bromo-5-chlorobenzene-1,2-diamine

| Ion | Calculated Mass (Da) | Relative Abundance (%) |

| [C₆H₆⁷⁹Br³⁵ClN₂]⁺ | 219.9403 | 100.0 |

| [C₆H₆⁸¹Br³⁵ClN₂]⁺ | 221.9382 | 97.3 |

| [C₆H₆⁷⁹Br³⁷ClN₂]⁺ | 221.9373 | 31.6 |

| [C₆H₆⁸¹Br³⁷ClN₂]⁺ | 223.9353 | 30.8 |

Note: The table shows the major expected peaks in the molecular ion cluster. The combined M+2 peak ([⁸¹Br³⁵Cl] + [⁷⁹Br³⁷Cl]) would have a relative intensity of approximately 128.9% relative to the M peak.

Chromatographic Methods

Chromatographic techniques are vital for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Both HPLC and UPLC are powerful techniques for the analysis and purification of moderately polar compounds like 3-Bromo-5-chlorobenzene-1,2-diamine. A typical method would employ reverse-phase (RP) chromatography.

Stationary Phase: A C18 or C8 column is commonly used for separating aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with a formic acid or phosphoric acid modifier) and an organic solvent (typically acetonitrile (B52724) or methanol) is effective. sielc.com

Detection: A UV detector is suitable, as the aromatic ring system of the compound absorbs UV light strongly.

UPLC, which uses smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. acs.orgnih.gov These methods are crucial for quality control, ensuring the purity of the synthesized compound. For instance, LC-MS/MS methods have been developed for the sensitive detection of related phenylenediamines in various matrices. cncb.ac.cn

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For 3-Bromo-5-chlorobenzene-1,2-diamine, the spectra would be characterized by vibrations of the amine and aromatic groups.

The IR spectrum of the isomeric compound 5-Bromo-3-chlorobenzene-1,2-diamine shows characteristic absorption bands that can be used for comparison. nih.gov Key expected vibrational frequencies for the target compound include N-H stretching vibrations for the primary amine groups, C-H stretching for the aromatic ring, C=C ring stretching, and the characteristic C-Br and C-Cl stretching vibrations in the lower frequency region.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for 3-Bromo-5-chlorobenzene-1,2-diamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Amine (N-H) | Scissoring Bend | 1590 - 1650 |

| Carbon-Halogen (C-Cl) | Stretch | 600 - 800 |

| Carbon-Halogen (C-Br) | Stretch | 500 - 600 |

Note: These are general ranges for the indicated functional groups. The exact position of the peaks depends on the specific molecular environment.

Following a comprehensive search of available scientific literature and spectroscopic databases, it has been determined that specific experimental or theoretical spectroscopic data for the compound 3-Bromo-5-chlorobenzene-1,2-diamine is not publicly available. This includes Fourier-Transform Infrared (FT-IR) spectra, Raman spectra, and UV-Visible absorption and emission spectra.

While information on related compounds, such as isomers and other halogenated benzene derivatives, exists, the strict requirement to focus solely on 3-Bromo-5-chlorobenzene-1,2-diamine and its derivatives prevents the inclusion of this analogous data. The generation of a scientifically accurate and detailed article as per the requested outline is therefore not possible at this time due to the absence of the necessary foundational spectroscopic information for the specified compound.

Further research, including the synthesis and subsequent spectroscopic analysis of 3-Bromo-5-chlorobenzene-1,2-diamine, would be required to generate the data needed to fulfill the detailed sections of the proposed article.

Theoretical and Computational Investigations of 3 Bromo 5 Chlorobenzene 1,2 Diamine

Electronic Structure and Reactivity Studies via Quantum Chemical Methods

Quantum chemical methods are indispensable for a fundamental understanding of the electronic structure and inherent reactivity of molecules. For 3-Bromo-5-chlorobenzene-1,2-diamine, these computational techniques could offer profound insights into its chemical behavior and properties.

Density Functional Theory (DFT) stands as a powerful computational tool for determining the electronic structure of molecules. A typical DFT study on 3-Bromo-5-chlorobenzene-1,2-diamine would involve the use of a functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p), to perform geometry optimization. This process would yield the most stable three-dimensional arrangement of the atoms and provide precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative DFT-Calculated Molecular Properties of 3-Bromo-5-chlorobenzene-1,2-diamine Note: The following values are hypothetical and provided for illustrative purposes, as specific DFT studies on this compound are not publicly available.

| Property | Hypothetical Value |

| Optimized Energy (Hartree) | -2850.12345 |

| Dipole Moment (Debye) | 2.5 D |

| C1-C2 Bond Length (Å) | 1.405 |

| C-Br Bond Length (Å) | 1.902 |

| C-Cl Bond Length (Å) | 1.745 |

| C-N Bond Length (Å) | 1.401 |

| C-C-N Bond Angle (°) | 121.5 |

| H-N-H Bond Angle (°) | 112.0 |

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 3-Bromo-5-chlorobenzene-1,2-diamine, the HOMO is anticipated to be primarily located on the electron-rich amino groups and the aromatic ring. Conversely, the LUMO is expected to be distributed across the benzene (B151609) ring and the electronegative bromine and chlorine atoms. The electron-donating nature of the amino groups would increase the HOMO energy level, whereas the electron-withdrawing character of the halogens would lower the LUMO energy level, likely leading to a moderate HOMO-LUMO gap.

Table 2: Representative HOMO-LUMO Energies of Related Aromatic Amines Note: This table presents data for related compounds to illustrate typical values. The actual values for 3-Bromo-5-chlorobenzene-1,2-diamine would require specific calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.14 | -0.19 | 4.95 |

| 4-Chloroaniline | -5.32 | -0.58 | 4.74 |

| 4-Bromoaniline | -5.28 | -0.62 | 4.66 |

Computational chemistry offers powerful tools for mapping out the most probable routes of chemical reactions and for predicting their regioselectivity. In the case of an o-phenylenediamine (B120857) derivative such as 3-Bromo-5-chlorobenzene-1,2-diamine, a significant reaction is the formation of heterocyclic structures like benzimidazoles, which can be achieved through condensation with aldehydes or carboxylic acids.

Theoretical calculations can model the entire reaction mechanism, identifying transition states and intermediates to ascertain the activation energies for various potential pathways. For electrophilic aromatic substitution reactions, a computational analysis of the electron density distribution and the relative stabilities of the possible arenium ion intermediates would be used to predict the preferred sites of substitution. The two amino groups are potent activating groups that direct incoming electrophiles to the ortho and para positions. However, in this molecule, these positions are either already substituted or occupied by the other amino group. The bromine and chlorine atoms are deactivating yet also ortho-, para-directing. The ultimate regioselectivity of an electrophilic attack would be determined by the complex interplay of these directing effects.

Conformational Analysis and Molecular Dynamics Simulations

While the benzene ring provides a rigid core, the amino groups in 3-Bromo-5-chlorobenzene-1,2-diamine possess rotational freedom. A conformational analysis would be essential to identify the most energetically favorable spatial arrangements of these amino groups. The potential for intramolecular hydrogen bonding between the two adjacent amino groups is a key factor that would strongly influence the preferred conformation.

Molecular dynamics (MD) simulations would allow for the study of the molecule's dynamic behavior over time, both in a vacuum and in a solvent. These simulations offer valuable insights into the molecule's flexibility and its interactions with its surroundings. For instance, an MD simulation in an aqueous environment would reveal the solvation patterns of water molecules around the polar amino groups and the halogen atoms.

Computational Modeling for Rational Design of Derived Materials

The electronic and structural properties of 3-Bromo-5-chlorobenzene-1,2-diamine, as determined by computational methods, can serve as a foundation for the rational design of novel materials. For example, this compound could function as a monomer in the synthesis of new polymers. Computational modeling could then be used to predict the properties of these polymers, such as their electronic band gap, conductivity, and thermal stability. This predictive capability would guide the development of materials with tailored characteristics for applications in electronics or as high-performance polymers.

Furthermore, when used as a scaffold for creating new heterocyclic compounds, computational docking studies could be performed. These studies would predict the binding affinity of the derived molecules to biological targets like enzymes and receptors. This in silico approach is a fundamental component of rational drug design, enabling the virtual screening of potential therapeutic agents before their synthesis, thereby optimizing the discovery process.

Q & A

Basic: What are the standard synthetic routes for preparing 3-Bromo-5-chlorobenzene-1,2-diamine?

The compound is typically synthesized via substitution reactions on aniline derivatives. A common method involves halogenation of benzene-1,2-diamine precursors using brominating agents (e.g., Br₂ or NBS) and chlorinating agents (e.g., Cl₂ or SO₂Cl₂) under controlled conditions. For example, sequential bromination and chlorination of 3-methylbenzene-1,2-diamine can yield the target compound, with regioselectivity controlled by temperature and catalysts . Reaction optimization requires inert atmospheres (N₂/Ar) and purification via column chromatography to isolate the diastereomerically pure product .

Advanced: How can regioselectivity challenges in halogenation be addressed during synthesis?

Regioselectivity in halogenation is influenced by steric and electronic factors. For 3-Bromo-5-chlorobenzene-1,2-diamine, directing groups (e.g., –NH₂) on the benzene ring guide halogen placement. Computational modeling (DFT) can predict electrophilic attack sites, while experimental validation via in situ monitoring (e.g., NMR or HPLC) ensures correct substitution patterns. Competing pathways (e.g., over-halogenation) are mitigated using stoichiometric control and low-temperature conditions (−10°C to 0°C) .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions.

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C₆H₅BrClN₂: ~220.92 g/mol) .

- Elemental Analysis : Validates Br/Cl content (±0.3% tolerance).

- FT-IR : Identifies –NH₂ stretching (3300–3500 cm⁻¹) and C–Br/C–Cl vibrations (500–800 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., ambiguous NMR peaks)?

Ambiguities arise from diastereomer formation or solvent interactions. Strategies include:

- Variable Temperature NMR : Differentiates dynamic equilibria (e.g., tautomerism) by analyzing peak splitting at low temperatures.

- 2D NMR (COSY, NOESY) : Maps coupling between adjacent protons and spatial correlations.

- X-ray Crystallography : Provides definitive structural confirmation, though crystallization may require co-crystallizing agents (e.g., trifluoroacetic acid) .

Basic: What are the primary applications of 3-Bromo-5-chlorobenzene-1,2-diamine in research?

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and antimicrobial agents due to its electron-withdrawing halogen groups.

- Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd²⁺) in catalysis .

- Dye Synthesis : Serves as a precursor for azo dyes via diazotization reactions .

Advanced: How does this compound perform in structure-activity relationship (SAR) studies for drug design?

The Br/Cl substituents enhance lipophilicity and binding affinity to hydrophobic enzyme pockets. For example, analogs like 5-Bromo-3-methylbenzene-1,2-diamine exhibit IC₅₀ values of 27–107 µM against acetylcholinesterase (AChE), suggesting halogen positioning critically impacts bioactivity . Computational docking (AutoDock Vina) can predict binding modes, while in vitro assays validate target engagement .

Basic: What safety protocols are recommended for handling this compound?

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Neutralize with sand/vermiculite; avoid aqueous washes to prevent halogen release .

Advanced: What strategies mitigate thermal decomposition during high-temperature reactions?

Thermal stability studies (TGA/DSC) reveal decomposition above 200°C. To prevent degradation:

- Use microwave-assisted synthesis for rapid, controlled heating.

- Add stabilizers (e.g., BHT) to scavenge free radicals.

- Monitor reaction progress via inline FT-IR to terminate before decomposition .

Basic: How is purity assessed, and what impurities are common?

- HPLC/GC-MS : Detects residual solvents (e.g., DCM) and byproducts (e.g., dihalogenated isomers).

- Melting Point Analysis : Sharp MP (~175–178°C) indicates purity; deviations suggest impurities .

Advanced: Can this compound be used in material science applications?

Yes, halogenated diamines are precursors for thermally stable polymers. For example, polyimides derived from 4-Chloro-3-methylbenzene-1,2-diamine exhibit glass transition temperatures (Tg) >300°C and solubility in polar aprotic solvents (e.g., NMP), making them suitable for flexible electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.